![molecular formula C15H12N4 B5626804 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5626804.png)

2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Vue d'ensemble

Description

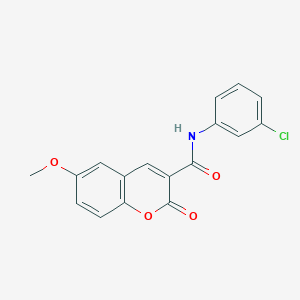

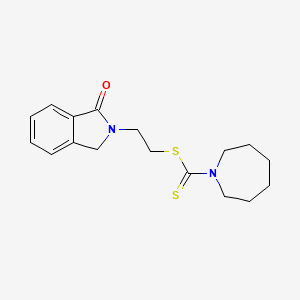

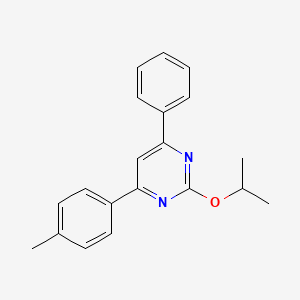

"2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile" is a complex organic compound. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, known for their diverse biological activities and pharmaceutical importance.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can involve reactions with various nitriles and aminopyrazoles, often yielding compounds of pharmaceutical interest. For example, allenic nitriles react with 3-aminopyrazole to give pyrazolo[1,5-a]pyrimidines in good yields (Fomum, Asobo, & Ifeadike, 1984). Microwave-assisted synthesis methods have also been developed for efficient and rapid production of related compounds (Divate & Dhongade-Desai, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines features hydrogen-bonded chains and frameworks. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine demonstrates a hydrogen-bonded chain structure (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines exhibit diverse chemical reactions, including condensation with various amides and reactions with active proton compounds. These reactions lead to the formation of numerous derivatives with varied chemical properties (Elmaati, 2002).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives depend on their molecular structure and substituents. These properties can be analyzed through techniques like NMR, IR, UV, mass spectrometry, and X-ray crystallography (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and potential biological activities, are influenced by their specific functional groups and molecular framework. For instance, the presence of amino groups and other substituents can significantly impact their pharmacological potential and reactivity (Squarcialupi et al., 2014).

Orientations Futures

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-10-8-14(12-6-4-3-5-7-12)19-15(17-10)13(9-16)11(2)18-19/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFNYRLYWZRFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5626721.png)

![9-isoquinolin-1-yl-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5626748.png)

![2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5626752.png)

![2-[(2-chlorobenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5626754.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5626755.png)

![1-(3-furoyl)-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5626769.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B5626775.png)

![5-[2-(aminocarbonyl)phenyl]-N-ethylthiophene-2-carboxamide](/img/structure/B5626779.png)

![N-benzyl-N-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B5626789.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5626792.png)

![1-(cyclopropylcarbonyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5626800.png)